5-Bromo-1H-inden-2(3H)-one synthesis and characterization
5-Bromo-1H-inden-2(3H)-one synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1H-inden-2(3H)-one
Introduction: The Significance of the Indanone Scaffold
The indanone framework is a privileged structural motif present in a wide array of biologically active natural products and pharmacologically significant compounds.[1] Its rigid bicyclic system serves as a valuable scaffold in drug discovery, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets. The title compound, 5-Bromo-1H-inden-2(3H)-one (also known as 5-bromo-2-indanone), is a versatile synthetic intermediate. The presence of both a reactive ketone and a bromine-substituted aromatic ring allows for orthogonal chemical modifications, making it a valuable building block for constructing more complex molecular architectures for medicinal chemistry and materials science research.[2] This guide provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive overview of the analytical techniques required for its structural verification and characterization.
Synthesis of 5-Bromo-1H-inden-2(3H)-one
The synthesis of 2-indanone derivatives often presents different challenges compared to the more commonly prepared 1-indanone isomers. A robust and frequently cited method for accessing the 2-indanone core involves the oxidation of the corresponding indene precursor. This strategy leverages the reactivity of the double bond within the five-membered ring.
Selected Synthetic Pathway: Oxidation of 5-Bromo-1H-indene
The chosen pathway for the synthesis of 5-Bromo-1H-inden-2(3H)-one is the direct oxidation of 5-bromo-1H-indene. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformation. The reaction proceeds in two main stages: initial reaction with performic acid (generated in situ from hydrogen peroxide and formic acid) to form an intermediate, followed by acid-catalyzed hydrolysis and rearrangement to the final ketone product.[3]
Caption: Synthetic workflow for 5-Bromo-1H-inden-2(3H)-one.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 5-bromo-2-indanone.[3]
Step 1: Intermediate Formation
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To a suitable reaction flask, cautiously add 1.5 L of 30% hydrogen peroxide (H₂O₂) and 300 mL of formic acid.
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Causality: Hydrogen peroxide is the oxidizing agent. Formic acid serves both as a solvent and a reactant to generate performic acid (HCOOOH) in situ, which is a more potent oxidant that epoxidizes the double bond of the indene or forms a formate ester of the corresponding diol.
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Maintain the temperature of the mixture at approximately 35 °C using a water bath.
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Slowly add 148 g of 5-bromo-1H-indene to the reaction mixture, ensuring the temperature does not exceed 40 °C.
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Once the addition is complete, stir the reaction mixture vigorously at room temperature for 12 hours.
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After 12 hours, quench the reaction by adding a large volume of cold water. This will cause the intermediate product to precipitate.
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Collect the resulting white solid by vacuum filtration.
Step 2: Hydrolysis to Final Product
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Transfer the filtered white solid to a larger flask equipped with a distillation apparatus.
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Add 3 L of a 5% aqueous sulfuric acid solution to the flask.
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Causality: The strong acid (H₂SO₄) catalyzes the hydrolysis of the formate ester intermediate. The subsequent elimination of water and rearrangement (akin to a pinacol-type rearrangement) yields the thermodynamically stable 2-indanone product.
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Heat the mixture to boiling. The product will co-distill with water.
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Collect the distillate until no more organic material is observed. The product, 5-bromo-2-indanone, will solidify upon cooling.
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Isolate the final product by filtration, wash with a small amount of cold water, and dry under vacuum. A typical yield for this procedure is around 64 g of a white solid.[3]
Structural Characterization
Affirming the identity and purity of the synthesized 5-Bromo-1H-inden-2(3H)-one is critical. This is achieved through a combination of standard spectroscopic techniques.
Caption: Structure of 5-Bromo-1H-inden-2(3H)-one with key positions.
Summary of Spectroscopic Data
The following table summarizes the expected data from the primary analytical methods used for characterization.
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | ~7.1-7.4 ppm. Complex splitting pattern (doublets, doublet of doublets). |
| Methylene Protons (H1, H3) | ~3.5 ppm. A sharp singlet, as these protons are chemically equivalent. | |
| ¹³C NMR | Carbonyl Carbon (C2) | >200 ppm (typically ~215 ppm), most downfield signal. |
| Aromatic Carbons | 120-145 ppm range. Six distinct signals. | |
| Methylene Carbons (C1, C3) | ~45-50 ppm. One signal due to symmetry. | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong, sharp absorption band at ~1740 cm⁻¹. |
| Aromatic C=C Stretch | Medium absorptions in the 1450-1600 cm⁻¹ region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | Isotopic cluster at m/z 210 and 212. |
| Isotopic Ratio [M⁺]/[M+2]⁺ | Approximately 1:1, characteristic of a single bromine atom.[4] |
Detailed Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the types and connectivity of protons. The aromatic region will show three distinct signals corresponding to the protons on the benzene ring. The two methylene groups (at C1 and C3) are equivalent due to the plane of symmetry through the C=O bond and will therefore appear as a single, sharp singlet integrating to four protons. In ¹³C NMR, the most diagnostic signal is the carbonyl carbon, which appears far downfield. The presence of a single signal for the two methylene carbons further confirms the molecule's symmetry.[5]
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Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. The most unambiguous feature in the IR spectrum of 5-Bromo-1H-inden-2(3H)-one is the carbonyl (C=O) stretching vibration. For a ketone within a five-membered ring, this bond absorbs infrared radiation at a characteristically high frequency, typically around 1740 cm⁻¹.[6][7] This peak is usually the most intense in the spectrum.
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Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and elemental composition. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) separated by two mass units (m/z). The molecular ion of 5-Bromo-1H-inden-2(3H)-one will therefore be observed as a characteristic 1:1 ratio doublet at m/z = 210 and 212, confirming the presence of one bromine atom in the molecule.[4][8]
Conclusion and Future Applications
The synthetic and characterization guide detailed herein provides a robust framework for the reliable production and validation of 5-Bromo-1H-inden-2(3H)-one. As a functionalized building block, this compound holds significant potential for further chemical elaboration. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.[2] Concurrently, the ketone functionality is amenable to a vast range of transformations, including reductions, reductive aminations, and aldol condensations. This dual reactivity makes 5-Bromo-1H-inden-2(3H)-one a highly valuable precursor for the synthesis of novel therapeutic agents and functional organic materials.
References
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PubChem. (n.d.). 2-Indanone. Retrieved January 4, 2026, from [Link]
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SpectraBase. (n.d.). 2-Indanone. Retrieved January 4, 2026, from [Link]
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YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved January 4, 2026, from [Link]
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved January 4, 2026, from [Link]
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